2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H2F5NO . It has a molecular weight of 223.1 .
Molecular Structure Analysis
The InChI code for 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is 1S/C8H2F5NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is a solid at room temperature .Scientific Research Applications
Electrolyte Additive in Lithium Ion Batteries : A study by Huang et al. (2014) demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high-voltage lithium ion batteries. This compound improved the cyclic stability of the LiNi0.5Mn1.5O4 cathode, significantly enhancing battery performance (Huang et al., 2014).
Photochemical Addition in Organic Synthesis : Foster et al. (1998) explored the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile, leading to the formation of several addition products. This study contributes to the understanding of photochemical reactions in organic synthesis (Foster et al., 1998).
Synthesis of Aromatic Polyesters : Research by Yu, Cai, and Wang (2009) involved the synthesis of novel soluble aromatic polyesters with pendant cyano groups, using 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile as an intermediate. These polyesters exhibited good solubility in common solvents and had excellent thermal stabilities (Yu, Cai, & Wang, 2009).
Long-Range Electron-Withdrawing Substituent : Castagnetti and Schlosser (2002) investigated the trifluoromethoxy group, a component of 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile, highlighting its superior capacity as an electron-withdrawing substituent compared to other groups. This finding has implications in the design of molecules for chemical synthesis (Castagnetti & Schlosser, 2002).
Proton Exchange Membrane in Fuel Cells : Sankir et al. (2007) synthesized partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which were used as proton exchange membranes in fuel cells. Their study provided insights into the tunable properties of these membranes based on molecular structure (Sankir et al., 2007).
Safety and Hazards
This compound is associated with several hazards. It has been categorized as having acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQDUNKRPXJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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